![molecular formula C9H13BrN2 B3046655 5-(Bromomethyl)-2-tert-butylpyrimidine CAS No. 126230-75-9](/img/structure/B3046655.png)
5-(Bromomethyl)-2-tert-butylpyrimidine
Overview
Description
5-(Bromomethyl)-2-tert-butylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has a bromomethyl group attached to the fifth position of the pyrimidine ring. The tert-butyl group is attached to the second position of the pyrimidine ring, making the compound more stable and less reactive than other pyrimidine derivatives.
Scientific Research Applications
Synthesis of Molecular Rods and Ligands
5-(Bromomethyl)-2-tert-butylpyrimidine is utilized in the synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are important for preparing metal-complexing molecular rods. These compounds have applications in creating complex molecular structures and have been synthesized with high efficiency and yields (Schwab, Fleischer, & Michl, 2002).
Preparation of β-Amino Acids
In another application, the compound serves as a precursor for the synthesis of novel β-amino acids, particularly β-amino-5-pyrimidinepropanoic acid and its derivatives. These compounds are significant in peptide and peptidomimetic synthesis, showcasing the compound's utility in creating biologically active molecules (Bovy & Rico, 1993).
Rosuvastatin Synthesis
This compound is also integral in synthesizing key pyrimidine precursors for the production of rosuvastatin, a widely used cholesterol-lowering medication. The synthesis process reported is notably efficient and avoids the need for metal catalysis and cryogenic conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).
Mass Spectrometry and Structural Analysis
The compound has also been studied in mass spectrometry, particularly focusing on the fragmentation patterns of tert-butylpyrimidines. This research is essential for understanding the structural and chemical properties of pyrimidine derivatives (Herbert et al., 1983).
Hydrolysis and Derivative Synthesis
Further, the hydrolysis of 2-t-butyl-5-halopyrimidine (including the bromine variant) is studied for yielding 2-t-butyl-5-hydroxypyrimidine. This reaction is significant for synthesizing various pyrimidine derivatives (Pews, 1990).
Palladium-Catalyzed C-C Coupling
It's also used in palladium-catalyzed aryl-aryl C-C coupling reactions, demonstrating its versatility in chemical synthesis (Verbitskiy et al., 2013).
properties
IUPAC Name |
5-(bromomethyl)-2-tert-butylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMKTJVYYBRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241787 | |
Record name | 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126230-75-9 | |
Record name | 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126230-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-tert-butylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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